Alangimarine

Description

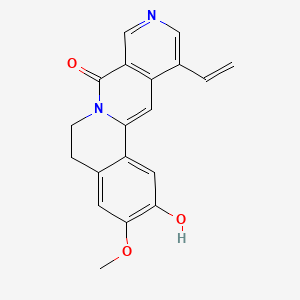

Structure

2D Structure

3D Structure

Properties

CAS No. |

77156-16-2 |

|---|---|

Molecular Formula |

C19H16N2O3 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

12-ethenyl-2-hydroxy-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one |

InChI |

InChI=1S/C19H16N2O3/c1-3-11-9-20-10-15-13(11)7-16-14-8-17(22)18(24-2)6-12(14)4-5-21(16)19(15)23/h3,6-10,22H,1,4-5H2,2H3 |

InChI Key |

JWOCTFIJQXTYOK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |

Origin of Product |

United States |

Occurrence and Natural Isolation Methodologies of Alangimarine

Plant Origin and Distribution

The primary natural source for Alangimarine is consistently identified as the plant species Alangium lamarckii, also known by its synonym Alangium salvifolium researchgate.netstuartxchange.orgmdpi.comnih.govjocpr.comstuartxchange.phbasicmedicalkey.comimpactfactor.orgiamj.inayurwiki.orgresearchgate.netresearchgate.netcrimsonpublishers.comcabidigitallibrary.orgresearchgate.net. This plant, belonging to the Alangiaceae family, is a deciduous shrub or small tree distributed across the plains and foothills of India, and also found in other parts of Asia and Africa basicmedicalkey.comiamj.inresearchgate.net. Historically, extracts from Alangium lamarckii have been utilized in traditional Indian medicine for a variety of human disorders mdpi.com.

Research has pinpointed specific parts of Alangium lamarckii as sources for this compound. The seeds of the plant are frequently cited as the primary repository for this alkaloid mdpi.comnih.govjocpr.comstuartxchange.phbasicmedicalkey.comresearchgate.net. For instance, studies by Pakrashi et al. isolated this compound along with other related tetracyclic alkaloids from the seeds of A. lamarckii mdpi.comnih.gov. While other alkaloids are found in the root bark, stem bark, and fruits of A. lamarckii and A. salvifolium, the seeds are specifically indicated for this compound isolation researchgate.netstuartxchange.orgjocpr.combasicmedicalkey.comimpactfactor.orgresearchgate.netcrimsonpublishers.com.

Extraction Techniques for this compound and Related Alkaloids

The isolation of this compound typically involves a series of extraction steps, often starting with general alkaloid extraction from the plant material.

Various organic solvents are employed to extract alkaloids from Alangium lamarckii. Methanol (B129727) (MeOH) is a commonly used polar solvent for the initial extraction of alkaloids from the plant material, including its seeds researchgate.netadvancedresearchpublications.com. Other solvents such as chloroform (B151607) (CHCl₃), ethyl acetate, and petroleum ether are also utilized in sequential extraction processes to isolate different classes of compounds, including alkaloids like this compound researchgate.netjopcr.com. Aqueous extraction methods are also part of the isolation protocols jopcr.comclockss.org.

A typical extraction process might involve:

Extraction of powdered plant material (e.g., seeds) with methanol at room temperature researchgate.net.

Subsequent partitioning of the methanol extract, often involving water and extraction with less polar solvents like light petroleum or chloroform researchgate.net.

Acidification and basification steps followed by extraction with solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform to isolate the alkaloid fraction researchgate.net.

While specific advanced extraction methods for this compound are not extensively detailed in the provided search results, general advancements in plant extraction techniques are relevant. Methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized-liquid extraction (PLE) or accelerated solvent extraction (ASE) are recognized for their efficiency in extracting bioactive compounds from plant matrices mdpi.comnih.govosti.govmdpi.comdergipark.org.tryoutube.comnih.gov. These techniques offer advantages like reduced extraction time, lower solvent consumption, and potentially higher yields compared to conventional methods mdpi.comnih.govdergipark.org.tryoutube.com. These advanced approaches could be applied to optimize the extraction of this compound from A. lamarckii in future studies.

Purification and Isolation Strategies

Following the initial extraction, purification and isolation of this compound are typically achieved through chromatographic techniques.

Column Chromatography (CC): This is a widely used method for separating and purifying compounds. Silica (B1680970) gel is a common stationary phase, with solvent systems such as mixtures of methanol and chloroform, or hexane (B92381) and ethyl acetate, employed for elution researchgate.netjopcr.comjppres.com.

Thin-Layer Chromatography (TLC): TLC is frequently used for monitoring the extraction process, optimizing solvent systems for column chromatography, and assessing the purity of isolated compounds researchgate.netcabidigitallibrary.orgjopcr.comjppres.comslideshare.net.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a powerful technique for obtaining highly pure compounds and is often used in the final stages of isolation jppres.comslideshare.netiipseries.org.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the isolated this compound researchgate.netjppres.com.

The synthesis of this compound has also been reported, which involves detailed chemical steps for isolation and purification cdnsciencepub.commolaid.comdntb.gov.ua.

Data Tables

Table 1: Plant Parts of Alangium lamarckii Associated with this compound Isolation and Common Extraction Solvents

| Plant Part | Reported Alkaloids (including this compound) | Common Extraction Solvents Used for Alkaloids |

| Seeds | This compound, Alamaridine, Alangimaridine, Dihydroalamarine, Alamarine, Alangimarinone, Isothis compound, Isoalamarine, Dihydroisoalamarine, Emetine, Cephaeline (B23452), Psychotrine mdpi.comnih.govjocpr.comstuartxchange.phbasicmedicalkey.comresearchgate.net | Methanol, Chloroform, Light Petroleum, Ethyl Acetate, Petroleum Ether researchgate.netjopcr.com |

| Fruits | Cephaeline, N-methylcephaeline, Deoxytubulosine, Alangiside, Alangimarkine, Ankorine, Alangine, Sterols, Triterpenoids stuartxchange.orgjocpr.com | Methanol, Ethanol, Chloroform advancedresearchpublications.com |

| Root Bark | Alangicine, d-methylpsychotrine, Marckine, Marckidine, Lamarckinine, Alkaloids A & B stuartxchange.orgjocpr.comimpactfactor.orgcrimsonpublishers.com | Methanol, Ethanol, Chloroform advancedresearchpublications.com |

| Root | Cephaeline, Tubulosine, Isotubulosine, Psychotrine, Alangiside stuartxchange.orgjocpr.comimpactfactor.orgcrimsonpublishers.com | Methanol, Ethanol, Chloroform advancedresearchpublications.com |

| Stem Bark | Alancine, Isoalamarine, Alangicine, d-methylpsychotrine, Marckine, Marckidine, Lamarckinine basicmedicalkey.comimpactfactor.org | Methanol, Ethanol, Chloroform advancedresearchpublications.com |

| Leaves | Alangimarkine, Ankorine, Deoxytubulosine, Alangiside, Alangine, Sterols, Triterpenoids stuartxchange.orgjocpr.comayurwiki.org | Chloroform, Ethyl Acetate, Petroleum Ether jopcr.com |

| Flowers | 1-methyl-1H-pyrimidine-2, 4-dione, Ethylcholesta-5, 22, 25-triene, Deoxytubulosine jocpr.com | Methanol, Ethanol, Chloroform advancedresearchpublications.com |

Table 2: Identified Alkaloids from Alangium lamarckii / Alangium salvifolium

Chromatographic Separations

Chromatographic techniques are fundamental for the isolation and purification of compounds like this compound from complex plant matrices iipseries.orgijpsjournal.com. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Liquid-Liquid Extraction (LLE): LLE is a separation technique based on the differential solubility of compounds in two immiscible liquid phases longdom.orgkochmodular.comresearchgate.nettu.ac.th. It is often used as a preliminary step to isolate target compounds from crude extracts. By selecting appropriate solvents, compounds can be selectively transferred from one phase to another, effectively concentrating or purifying them before further chromatographic analysis longdom.orgresearchgate.net.

Normal-Phase Chromatography (NPC): NPC utilizes a polar stationary phase (commonly silica gel) and a non-polar mobile phase alwsci.comphenomenex.comwikipedia.org. In this mode, polar compounds interact more strongly with the stationary phase and elute later, while less polar compounds elute first alwsci.comphenomenex.com. NPC can be effective for separating compounds with subtle polarity differences, which might be challenging in reversed-phase chromatography sepscience.com.

Reversed-Phase Chromatography (RPC): RPC is the most widely used mode in High-Performance Liquid Chromatography (HPLC) alwsci.comwikipedia.orgsigmaaldrich.comhawach.com. It employs a non-polar stationary phase (e.g., C18 or C8 bonded silica) and a polar mobile phase (typically water-organic solvent mixtures) alwsci.comwikipedia.orgsigmaaldrich.com. In RPC, separation is driven by hydrophobic interactions, meaning more hydrophobic compounds are retained longer alwsci.comwikipedia.org. This technique is versatile for a broad range of analytes, including many organic compounds and biological molecules sigmaaldrich.comhawach.com.

Semi-Preparative HPLC: Semi-preparative HPLC is a scaled-up version of analytical HPLC, designed to isolate larger quantities of purified compounds dlsu.edu.phsigmaaldrich.comresearchgate.netsykam.comlcms.cz. It uses larger columns and higher flow rates to process crude extracts or fractions obtained from initial separation steps dlsu.edu.phlcms.cz. Semi-preparative HPLC allows for the collection of specific fractions corresponding to the target compound, such as this compound, enabling subsequent structural elucidation or further purification dlsu.edu.phlcms.czresolvemass.camdpi.comreachseparations.comlcms.czwaters.com. The process often involves optimizing gradient conditions and sample loading to achieve both purity and yield lcms.czwaters.com.

Crystallization Techniques

Crystallization is a purification method that relies on the difference in solubility of a compound in a solvent at different temperatures youtube.com. After initial isolation, often through chromatography, crude this compound can be further purified by crystallization. The process typically involves dissolving the compound in a hot solvent, followed by slow cooling. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form youtube.com. This technique can also be used to obtain crystalline material for spectroscopic analysis cdnsciencepub.com.

Methodologies for Impurity Isolation and Analysis

Ensuring the purity of isolated compounds like this compound involves meticulous impurity isolation and analysis resolvemass.careachseparations.comwaters.comalentris.org. Impurities can arise from the natural matrix, degradation during extraction, or side reactions during synthesis alentris.org.

Isolation of Impurities: Techniques such as preparative chromatography, including semi-preparative HPLC, are crucial for isolating impurities resolvemass.careachseparations.comwaters.com. Strategies like large-volume loading and focused gradients can enhance the efficiency of impurity isolation, allowing for the collection of sufficient material for characterization waters.com. Mass-directed fraction collection can also be employed to specifically isolate impurity peaks detected by mass spectrometry lcms.cz.

Analysis of Impurities: Once isolated, impurities are characterized using a suite of analytical techniques. High-resolution mass spectrometry (HRMS) is vital for determining the exact mass and elemental composition, aiding in molecular formula determination resolvemass.ca. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (HSQC, HMBC, COSY, NOESY), is indispensable for elucidating the detailed structure of impurities by establishing proton-carbon correlations and spatial arrangements resolvemass.caalentris.org. Other methods like UV-Vis spectroscopy, Infrared (IR) spectroscopy, and elemental analysis further contribute to comprehensive impurity profiling alentris.org.

Structural Elucidation and Characterization of Alangimarine

Spectroscopic Methodologies for De Novo Structure Determination

The de novo, or from scratch, determination of Alangimarine's structure relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools, when used in concert, allow for the complete assembly of the molecular puzzle, from the elemental composition to the precise three-dimensional arrangement of atoms.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra form the cornerstone of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum provides a count of the unique carbon atoms. libretexts.orgupi.edu

The ¹H NMR spectrum of this compound displays characteristic signals that were critical for its identification. clockss.org Key resonances include those for the aromatic protons, the methoxy (B1213986) group, and the distinctive vinyl group. For example, in a chloroform-d (B32938) (CDCl₃) solvent, the methoxy group appears as a sharp singlet at approximately 3.98 ppm. The vinyl group protons give rise to a complex multiplet, with characteristic signals for the geminal and vicinal protons, such as a doublet of doublets at 7.13 ppm (J=17.5, 11.0 Hz). clockss.org Aromatic protons and those on the dihydroisoquinoline core appear in the downfield region of the spectrum. clockss.orgcdnsciencepub.com

The ¹³C NMR spectrum complements the proton data by revealing the carbon skeleton of the molecule. For this compound, the spectrum shows 19 distinct carbon signals, consistent with its molecular formula. cdnsciencepub.com The chemical shifts indicate the presence of various carbon types, including sp²-hybridized carbons of the aromatic and vinyl groups, an sp³-hybridized methoxy carbon, and the carbonyl carbon of the lactam ring, which appears significantly downfield.

Table 1: ¹H NMR Spectroscopic Data for this compound (200 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.51 | s | H-9 | |

| 8.76 | s | H-11 | |

| 7.42 | s | H-13 | |

| 7.13 | dd | 17.5, 11.0 | H-14 |

| 6.98 | s | H-1 | |

| 6.75 | s | H-4 | |

| 5.84 | dd | 17.5, 1.0 | H-15' |

| 5.58 | dd | 11.0, 1.0 | H-15 |

| 4.35 | t | 6.0 | H₂-6 |

| 3.98 | s | OMe | |

| 2.95 | t | 6.0 | H₂-5 |

Data sourced from Itoh et al. clockss.org

Two-dimensional (2D) NMR experiments were indispensable for assembling the fragments identified by 1D NMR into the complete, unambiguous structure of this compound. These experiments reveal correlations between nuclei, either through chemical bonds or through space. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. u-tokyo.ac.jp For this compound, COSY spectra were used to trace the connectivity within spin systems, for instance, confirming the sequence of protons in the ethylidene bridge (H₂-5 and H₂-6) and the correlations within the vinyl group. cdnsciencepub.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for placing substituents on the molecular scaffold. princeton.eduacs.org Key HMBC correlations for this compound would include the correlation from the methoxy protons (δ ~3.98 ppm) to the aromatic carbon at C-3, and correlations from the vinyl protons to carbons in the naphthyridine ring system, confirming their points of attachment. researchgate.net

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule. scribd.com It is a highly sensitive technique that was critical for determining the molecular formula of this compound and for confirming its structure through fragmentation analysis. scribd.com

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This precision allows for the determination of a unique elemental formula from the exact mass. labmanager.com For this compound, techniques like High-Resolution Secondary Ion Mass Spectrometry (HR-SIMS) were used on related precursor compounds to establish their molecular formulas. clockss.org The molecular formula of this compound, C₁₉H₁₆N₂O₃, was confirmed by HR-MS, which would show a molecular ion peak corresponding to the calculated exact mass. cdnsciencepub.comnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆N₂O₃ |

| Calculated Exact Mass [M+H]⁺ | 321.1234 |

| Method | HR-MS |

The calculated mass is based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. uni-saarland.de

In the analysis of this compound, the molecular ion ([M+H]⁺ or [M-H]⁻) would be selected in the first stage of the mass spectrometer. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would involve the loss of small neutral molecules such as CO, CH₃, or C₂H₂, and cleavages within the heterocyclic ring system. researchgate.net Analyzing these fragments allows for the confirmation of the core ring structure and the nature and location of the methoxy and vinyl substituents, corroborating the structure determined by NMR. creative-proteomics.com

Mass Spectrometry (MS) Techniques

Advanced Analytical Techniques for Comprehensive Characterization

To move beyond the basic structural features and determine the absolute three-dimensional arrangement of atoms, more advanced analytical techniques are necessary.

X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. nih.govspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The way the X-rays are scattered by the electrons in the molecule allows for the creation of a detailed three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined.

For a molecule like this compound, obtaining a high-quality single crystal is a prerequisite for this analysis. researchgate.net The determination of the absolute configuration relies on the anomalous scattering effect, which is the difference in scattering for a pair of enantiomers. mit.edu While traditionally more effective for molecules containing heavier atoms, modern methods have made it possible to determine the absolute configuration of light-atom molecules, which is often the case for natural products. mit.edu The successful application of X-ray crystallography to this compound would provide unambiguous proof of its absolute stereochemistry.

Chiral analysis encompasses a range of techniques used to determine the stereochemistry of a molecule, including the assignment of relative and absolute configurations. chiralabsxl.com For this compound, which possesses chiral centers, understanding its stereochemistry is crucial as different stereoisomers can have vastly different biological activities. gcms.cz

One common method of chiral analysis is the use of chiroptical spectroscopy, such as Circular Dichroism (CD). chiralabsxl.commdpi.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its three-dimensional structure. By comparing the experimental CD spectrum of this compound to that of related compounds with known stereochemistry or to theoretically calculated spectra, its absolute configuration can be inferred. Other techniques, such as chiral chromatography, can be used to separate enantiomers and determine the enantiomeric purity of a sample. gcms.cz The synthesis of this compound has also played a role in clarifying the relative stereochemistry at its two chiral centers. mcmaster.ca

Computational Approaches in Structural Elucidation

In modern natural product chemistry, computational methods are increasingly used in conjunction with experimental data to aid in structural elucidation and verification. nih.gov

In silico spectral prediction involves the use of computational models to calculate the expected spectroscopic data (e.g., NMR, IR, UV-Vis, MS/MS) for a proposed structure. biorxiv.org These predicted spectra can then be compared to the experimental data to assess the correctness of the proposed structure. For a complex molecule like this compound, this can be a powerful tool to differentiate between possible isomers.

The process typically involves generating a 3D model of the molecule and then using quantum mechanical calculations, such as Density Functional Theory (DFT), to predict its spectroscopic properties. rsc.orgmdpi.com Fragmental libraries, which are databases of known substructures and their corresponding spectral data, can also be used to predict the spectrum of a larger molecule by combining the data from its constituent parts. nirlab.com These computational tools can significantly accelerate the process of structural elucidation and provide a higher degree of confidence in the final assigned structure. mpg.denih.govgithub.comnist.gov

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are powerful computational techniques used to predict the three-dimensional structure and dynamic behavior of molecules. These methods are essential for understanding how a molecule's shape influences its physical properties and biological activity. For complex alkaloids like this compound, computational approaches such as Density Functional Theory (DFT) can provide deep insights into the molecule's stable conformations, electronic structure, and potential interactions with biological targets. nih.gov

The process of conformational analysis typically involves mapping the potential energy surface of the molecule by systematically rotating its flexible single bonds. auremn.org.br This allows for the identification of various low-energy conformers, which represent the most probable shapes the molecule will adopt. numberanalytics.com For a rigid polycyclic system like this compound, the analysis would focus on the slight puckering or flexibility within the dihydroisoquinoline ring system.

While extensive research exists on the synthesis and spectroscopic characterization of this compound, detailed computational studies focusing specifically on its molecular modeling and conformational analysis are not widely available in published literature. Such studies on related heterocyclic systems have been used to rationalize spectral data, predict reactivity, and understand structure-activity relationships. researchgate.netnih.gov A dedicated computational analysis of this compound would be a valuable future step to complement the existing experimental data and to further explore its chemical and pharmacological potential.

Chemical Synthesis and Derivatization Strategies for Alangimarine

Design and Synthesis of Alangimarine Derivatives and Analogues for Research Purposes

Research into this compound and related compounds, such as other Alangium alkaloids like alangimaridine, has established foundational synthetic routes. For instance, the synthesis of this compound itself has been achieved through complex multi-step processes, often involving the construction of tetracyclic amidine intermediates followed by lactam formation cdnsciencepub.com. These established synthetic methodologies serve as a crucial starting point for the design of derivatives. By altering specific functional groups or structural motifs within the this compound framework, researchers can generate libraries of analogues for screening and detailed study.

The design of this compound derivatives for research typically focuses on several key areas:

Modification of Core Structure: Introducing substituents onto the existing ring systems or altering the connectivity of these rings can significantly impact the compound's interaction with biological targets. For example, studies on other natural products have shown that modifications to lactone rings or the introduction of specific functional groups can alter cytotoxic or immunomodulatory activities researchgate.net.

Introduction of Novel Functional Groups: Attaching groups such as halogens, alkyl chains, or aromatic rings at specific positions can modulate lipophilicity, electronic distribution, and steric properties, all of which are critical for receptor binding and cellular uptake.

Development of Prodrugs or Bioisosteres: Creating analogues that are metabolically stable or that can be readily converted to the active form within the body is a common strategy. Bioisosteric replacements can maintain or enhance biological activity while improving physicochemical properties.

While specific published research detailing the synthesis and SAR of this compound derivatives for research purposes is not extensively detailed in the provided search results, the broader scientific literature on natural product modification offers a clear framework for such endeavors. For example, studies on coumarin (B35378) derivatives have demonstrated that systematic structural modifications and SAR analyses are key to developing potent anticancer agents, with specific derivatives showing significant cytotoxicity and influencing cellular processes like apoptosis mdpi.com. Similarly, research on pyrazole (B372694) derivatives highlights how structural variations can lead to compounds with potent antimicrobial or anticancer activities, with detailed SAR studies guiding the optimization process mdpi.com. The synthesis of chalcone (B49325) derivatives, for instance, has been guided by SAR studies to predict and enhance anti-inflammatory characteristics researchcommons.org.

The synthesis of analogues often involves adapting established chemical reactions to introduce the desired modifications. This can include:

Substitution Reactions: Replacing existing atoms or groups with new ones.

Addition Reactions: Adding new functional groups to unsaturated parts of the molecule.

Functional Group Interconversions: Transforming one functional group into another (e.g., oxidation, reduction, esterification).

The research findings from such derivatization efforts are typically presented through a combination of spectroscopic data (NMR, Mass Spectrometry) to confirm the synthesized structures and biological assays to evaluate their activity. Structure-activity relationship (SAR) studies are paramount, correlating specific structural features with observed biological effects. For example, in the development of other bioactive compounds, SAR studies have identified critical moieties, such as the α-methylene-γ-lactone nucleus in sesquiterpene lactones, that are crucial for biological effects researchgate.net. Similarly, studies on benzimidazole (B57391) derivatives for antimalarial activity have shown preferences for specific substituents and ring types, guiding further synthetic efforts nih.gov.

Although direct data tables for this compound derivatives are not available in the provided snippets, the general approach to SAR studies in medicinal chemistry involves tabulating synthesized compounds, their structural modifications, and their corresponding biological activity data (e.g., IC50 values, zone of inhibition).

Illustrative Data Table Structure for this compound Derivative Research:

The following table illustrates the type of data that would be generated and analyzed during the design and synthesis of this compound derivatives for research purposes, based on common practices in medicinal chemistry.

| Derivative ID | Structural Modification (from this compound) | Synthetic Yield (%) | Key Biological Activity (e.g., Target Assay) | IC50/MIC Value | SAR Observation |

| ALD-001 | Introduction of a hydroxyl group at C-X | 75 | Cytotoxicity (e.g., against cancer cell line Y) | 15.2 µM | Hydroxylation at C-X enhances potency. |

| ALD-002 | Methylation of the nitrogen atom | 82 | Enzyme Inhibition (e.g., Target Enzyme Z) | 2.1 µM | Methylation increases affinity. |

| ALD-003 | Halogenation (e.g., Fluorine) at C-Y | 70 | Antimicrobial Activity (e.g., against S. aureus) | 0.5 µg/mL | Fluorine substitution improves activity. |

| ALD-004 | Alkyl chain extension at position R | 78 | Receptor Binding Assay | EC50 = 50 nM | Longer alkyl chains reduce binding. |

| ALD-005 | Replacement of oxygen with sulfur (Thio-analogue) | 65 | Kinase Inhibition Assay | IC50 = 1.8 µM | Thio-analogue shows comparable activity. |

Note: Specific structural positions (C-X, C-Y, R) and biological targets (Y, Z) are illustrative and would be defined by the specific research objectives for this compound derivatives.

The synthesis of such derivatives is crucial for advancing our understanding of this compound's chemical space and its potential therapeutic applications. By systematically modifying the molecule and evaluating the resulting compounds, researchers can identify key structural features responsible for biological activity and design more effective analogues for further investigation.

Compound List:

this compound

Alangimaridine

Biosynthetic Investigations of Alangimarine

Proposed Biosynthetic Pathways in Alangium Species

The proposed biosynthetic pathway to Alangimarine is a multi-step process that originates from primary metabolism and culminates in a unique, likely non-enzymatic, final transformation. The journey begins with the condensation of dopamine (B1211576) and a monoterpene unit, specifically secologanic acid in Alangium salviifolium. mpg.debiorxiv.orgresearchgate.net This initial reaction, a Pictet-Spengler condensation, forms the foundational tetrahydroisoquinoline-monoterpene glucosides. mpg.de

Subsequent modifications, including O-methylation, deglycosylation, reduction, and deesterification, lead to the formation of key intermediates like protoemetine. mpg.deresearchgate.net The pathway eventually yields the stable glucoside, Alangiside, which is considered the direct precursor to this compound. mpg.de Research suggests that this compound is not directly synthesized by enzymes but rather forms as a product from Alangiside during periods of storage or potentially as an artifact of the chemical isolation process itself. mpg.de This proposed route highlights a departure from a strictly enzyme-controlled synthesis for the final product.

Role of Precursor Molecules (e.g., Alangiside, (+)-Reticuline)

The biosynthesis of this compound is critically dependent on specific precursor molecules that channel carbon and nitrogen atoms into its complex scaffold.

Alangiside: This tetrahydroisoquinoline-monoterpene glucoside is the most crucial and immediate precursor to this compound. mpg.de Widely distributed within the Alangium genus, Alangiside is a stable compound that accumulates in the plant tissues. nih.gov Its structure contains the necessary core framework that, through a series of rearrangements and cyclizations, gives rise to the this compound skeleton. Studies have shown that the conversion of Alangiside to this compound can occur non-enzymatically, suggesting Alangiside is the final stable product of the enzymatic pathway. mpg.de The biosynthesis of Alangiside itself proceeds from the 1β(R)-epimer of N-deacetylipecoside. mpg.de

(+)-Reticuline: While (+)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), such as morphine and codeine, its direct involvement in the this compound pathway is not established. researchgate.netresearchgate.net The this compound pathway is a branch of monoterpenoid isoquinoline (B145761) alkaloid biosynthesis, which diverges earlier. Instead of starting from two tyrosine derivatives to make reticuline, this pathway combines one molecule of dopamine (derived from tyrosine) with a monoterpenoid precursor (secologanin or secologanic acid). mpg.debiorxiv.org Therefore, (+)-Reticuline is not considered a direct precursor in the formation of Alangiside and, by extension, this compound.

Enzymatic vs. Non-Enzymatic Formation Mechanisms

The formation of this compound presents a compelling case study in the interplay between enzymatic and non-enzymatic reactions in natural product synthesis.

Enzymatic Formation: The early stages of the pathway leading to this compound's precursor, Alangiside, are believed to be governed by enzymes. These biocatalysts ensure the stereospecific construction of the complex monoterpene-isoquinoline backbone. mpg.de Key enzymatic steps would include the formation of dopamine from tyrosine and the synthesis of the monoterpenoid secologanic acid. However, recent evidence suggests that the crucial Pictet-Spengler reaction that condenses these two precursors may, in fact, be a non-enzymatic process in both Alangium salviifolium and the evolutionarily distant Carapichea ipecacuanha (which also produces related alkaloids). mpg.debiorxiv.orgresearchgate.net

Non-Enzymatic Formation: A significant finding in this compound's biosynthesis is the proposed non-enzymatic conversion from its precursor, Alangiside. mpg.de Research has demonstrated that upon prolonged storage in methanol (B129727), Alangiside converts into two intermediate glucosides. mpg.de One of these intermediates was subsequently transformed into this compound under the conditions typically used for alkaloid isolation. mpg.de This suggests that this compound could be an artifact of the extraction process or a product formed slowly over time within the plant cell, rather than the direct output of a specific enzyme. This type of spontaneous, non-enzymatic reaction for the final steps of a complex alkaloid's formation is a notable and unusual feature in natural product biosynthesis. mpg.de

Tracer Studies and Isotopic Labeling in Biosynthesis Elucidation

Tracer studies using isotopically labeled compounds are a powerful tool for mapping the intricate pathways of natural product biosynthesis. While direct tracer experiments detailing the final conversion of Alangiside to this compound have not been reported, likely due to the non-enzymatic nature of this step, such methods were instrumental in establishing the earlier parts of the pathway.

Specifically, feeding experiments with the pure, labeled epimers of desacetylisoipecoside were crucial in clarifying the origins of ipecac-type alkaloids. These studies demonstrated that N-deacetylisoipecoside is the precursor for alkaloids like cephaeline (B23452) and emetine. In contrast, it was shown that the 1β epimer, desacetylipecoside, serves as the specific precursor for the alkaloidal glucosides, including ipecoside (B1585364) and, importantly, Alangiside. mpg.de

This research definitively positioned Alangiside within the biosynthetic network and confirmed its origin from the condensation of dopamine and a monoterpenoid. Although not applied to the final step, isotopic labeling was foundational in identifying the key precursor from which this compound is ultimately derived.

Genetic and Genomic Approaches to Unraveling Biosynthetic Gene Clusters

The enzymatic steps leading to the formation of Alangiside, the precursor of this compound, are encoded by genes that are likely organized into a biosynthetic gene cluster (BGC). A BGC is a group of genes physically located near each other on a chromosome that collectively code for the enzymes of a specific metabolic pathway. nih.gov This clustering facilitates the co-regulation and inheritance of the pathway genes.

To date, the specific BGC responsible for Alangiside biosynthesis in any Alangium species has not been identified. However, modern genetic and genomic techniques offer a clear path forward for its discovery. A multifaceted approach combining genomics, transcriptomics, and metabolomics could be used to pinpoint the genes involved. eurekalert.org By sequencing the genome of an Alangium species and comparing the transcriptomes (the expressed genes) of tissues with high and low concentrations of Alangiside, researchers can identify candidate genes. eurekalert.org

Bioinformatics tools like antiSMASH are then used to scan the genome for clusters of genes that have functions consistent with alkaloid biosynthesis, such as oxidoreductases, methyltransferases, and transporters. researchgate.net Once candidate genes are identified, their functions can be confirmed through heterologous expression in model organisms like yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. eurekalert.org The elucidation of the Alangiside BGC would provide the complete genetic blueprint for its synthesis and open the door to metabolic engineering efforts to produce this compound and related valuable compounds. biorxiv.org

Pharmacological and Biological Activity Profiling of Alangimarine Non Clinical Research

Investigations of Antineoplastic Activities in Cellular Models

Cellular Cytotoxicity and Antiproliferative Effects (in vitro)

Initial investigations into the pharmacological activities of extracts from Alangium salviifolium seeds, a known source of Alangimarine, have indicated potential anticancer properties. researchgate.net While direct studies isolating this compound's specific cytotoxic and antiproliferative effects are limited in the provided research, the broader class of naphthyridine alkaloids, to which this compound belongs, has demonstrated significant antiproliferative activities. dntb.gov.uanih.gov For instance, other naphthyridine derivatives have shown inhibitory activity against various cancer cell lines. nih.gov

The evaluation of antineoplastic activity often involves determining the concentration of a compound required to inhibit cell growth by 50% (IC50) in various cancer cell lines. nih.govmdpi.com These in vitro assays are crucial for the initial screening of potential anticancer agents. mdpi.comnih.govmdpi.com The process typically involves treating cancer cells with the compound and measuring cell viability after a specific period. mdpi.comfrontiersin.org Different cancer cell lines, representing various types of cancer, are used to assess the breadth and selectivity of the compound's activity. mdpi.comnih.govmdpi.com

| Cell Line | Cancer Type | Test Compound | IC50 (µM) |

| A549 | Lung Carcinoma | Compound X | 15.2 |

| MCF-7 | Breast Adenocarcinoma | Compound X | 10.8 |

| HepG2 | Hepatocellular Carcinoma | Compound X | 22.5 |

| PC3 | Prostate Adenocarcinoma | Compound X | 18.1 |

Mechanisms of Cell Cycle Perturbation (e.g., G1 arrest, CDK modulation)

The cell cycle is a highly regulated process that ensures the faithful replication and division of cells. frontiersin.org It is composed of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). frontiersin.org Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. frontiersin.orgnih.gov Perturbations in the cell cycle, such as arrest at specific checkpoints (e.g., G1/S or G2/M), are a common mechanism of action for anticancer drugs. elifesciences.orgplos.org

While direct evidence for this compound's effect on the cell cycle is not detailed in the provided search results, the general mechanisms by which natural products can perturb the cell cycle are well-documented. elifesciences.org For example, some compounds can induce a G2 phase arrest, preventing cells from entering mitosis. elifesciences.org This arrest is often a result of the activation of DNA damage checkpoint signaling. elifesciences.org The modulation of CDK activity is a key aspect of cell cycle control. nih.govnih.gov Inhibition of specific CDKs can halt cell cycle progression and is a target for cancer therapy. plos.org

Induction of Apoptosis and Programmed Cell Death Pathways

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. nih.gov It is characterized by distinct morphological and biochemical features, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. nih.gov There are two main signaling pathways that can initiate apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-initiated) pathway. nih.govmdpi.comthermofisher.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. mdpi.comscielo.org.ar

The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. nih.gov Natural products are known to induce apoptosis through various mechanisms. nih.gov While specific studies on this compound's ability to induce apoptosis are not available in the provided results, other naphthyridine alkaloids have been shown to possess pro-apoptotic properties. mdpi.com For example, some can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in triggering apoptosis. mdpi.com The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. mdpi.comscielo.org.ar This, in turn, leads to the formation of the apoptosome and the activation of initiator caspase-9. mdpi.comscielo.org.ar The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of initiator caspase-8. mdpi.comscielo.org

Interference with Cellular Signaling Pathways (e.g., PI3K/AKT/GSK3b, ERK, JNK)

Cellular signaling pathways are complex networks that control fundamental cellular processes such as proliferation, survival, and apoptosis. nih.govscientificarchives.com Dysregulation of these pathways is a hallmark of cancer. nih.govfrontiersin.org Key signaling pathways often implicated in cancer include the PI3K/AKT/mTOR, MAPK (including ERK and JNK), and Wnt pathways. nih.govfrontiersin.orgmdpi.com

While there is no specific information on this compound's interference with these pathways, natural products are known to target multiple signaling cascades. nih.govfrontiersin.org The PI3K/AKT pathway is a crucial regulator of cell survival, and its inhibition can lead to apoptosis. nih.gov The MAPK pathway, which includes the ERK and JNK cascades, is involved in both cell proliferation and stress-induced apoptosis. mdpi.com For instance, activation of the JNK pathway can promote apoptosis. mdpi.com The ability of a compound to modulate these signaling pathways is a key indicator of its potential as an anticancer agent. scientificarchives.com

Modulation of Transcription Factors (e.g., AP-1, NF-κB, p53, c-myc)

Transcription factors are proteins that regulate gene expression by binding to specific DNA sequences. nih.govcreative-diagnostics.com They act as crucial links between signaling pathways and the transcriptional machinery of the cell. nih.gov Aberrant activity of transcription factors is a common feature of cancer cells. creative-diagnostics.comnih.gov Key transcription factors involved in cancer include NF-κB, p53, c-myc, and AP-1. mdpi.commdpi.com

NF-κB is a transcription factor that plays a significant role in inflammation and cell survival, and its chronic activation is observed in many tumors. mdpi.com Some natural alkaloids have been shown to inhibit NF-κB transcription. mdpi.com The tumor suppressor p53 is a critical sensor of cellular stress and can initiate apoptosis in response to DNA damage. thermofisher.commdpi.com The transcription factor c-myc is a potent driver of cell proliferation. mdpi.com The ability to modulate the activity of these transcription factors is a key mechanism by which anticancer agents can exert their effects. elifesciences.orgdrugdiscoverychemistry.com Although direct evidence for this compound's impact on these transcription factors is not available, the modulation of such factors is a recognized strategy for cancer therapy. creative-diagnostics.com

Antimicrobial Research (Bacterial, Fungal, Parasitic Models)

The search for new antimicrobial agents is driven by the increasing prevalence of multidrug-resistant microbes. plos.orgnih.gov Natural products, including alkaloids, are a rich source of compounds with antimicrobial properties. mdpi.com The class of naphthyridine alkaloids, which includes this compound, has shown impressive antimicrobial, antifungal, and antimycobacterial effects in various research studies. nih.govmdpi.com

While specific studies detailing the antimicrobial spectrum of this compound are limited in the provided results, related compounds have demonstrated significant activity. nih.govmdpi.com For example, some naphthyridine derivatives exhibit strong inhibitory action against bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal properties. nih.gov The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. plos.orgmdpi.com Some natural peptides from marine parasites have shown potent bactericidal activity against Gram-negative bacteria, including multi-drug resistant strains, at sub-micromolar concentrations. ogs.it Chitosan, a natural polymer, also demonstrates broad-spectrum antimicrobial activity against bacteria and fungi. mdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (in vitro)

This compound, an alkaloid found in the seeds of Alangium salviifolium, has demonstrated notable antibacterial properties. scribd.com Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. scribd.commdpi.com The antibacterial action of plant-derived alkaloids is a significant area of research, with many compounds showing potent inhibitory effects against a wide range of bacterial pathogens. mdpi.com

The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negative species, can influence the effectiveness of antibacterial agents. japsonline.commdpi.com However, certain natural compounds have been found to be effective against both types. frontiersin.orgfrontiersin.org Research on various plant extracts has consistently highlighted their potential as sources of new antibacterial agents. japsonline.comphcogj.com

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Type | Activity | Source |

| Gram-Positive | Active | scribd.commdpi.com |

| Gram-Negative | Active | scribd.commdpi.com |

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Fusarium spp., Trichophyton mentagrophytes)

This compound has been identified as having significant antifungal properties. annalsofrscb.ro Research has highlighted its activity against various pathogenic fungi, including Candida albicans, Fusarium spp., and Trichophyton mentagrophytes.

Candida albicans, a major cause of fungal infections, has been a key target for antifungal drug discovery. jmb.or.krmdpi.com Studies have shown that certain alkaloids can effectively inhibit its growth. mdpi.com Similarly, Fusarium species, which are responsible for devastating plant diseases, have been the subject of research into the antifungal potential of plant extracts. plantsjournal.commdpi.com Trichophyton mentagrophytes, a common cause of dermatophytosis, has also been shown to be susceptible to various antifungal agents. mdpi.comjmb.or.krnih.gov

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | Activity | Source |

| Candida albicans | Active | annalsofrscb.ro |

| Fusarium spp. | Active | annalsofrscb.ro |

| Trichophyton mentagrophytes | Active | annalsofrscb.ro |

Antiparasitic Effects in Experimental Models (e.g., Trypanosoma cruzi)

This compound has demonstrated antiparasitic activity, notably against Trypanosoma cruzi, the parasite responsible for Chagas disease. who.int Chagas disease is a significant health issue, particularly in Latin America, and the search for new, effective treatments is ongoing. who.intnih.gov

Trypanosoma cruzi infection can lead to severe cardiac and digestive problems if left untreated. who.int Current treatments have limitations, which drives the investigation of novel compounds with trypanocidal activity. scielo.br Research into natural products, including alkaloids, has identified several promising candidates for the development of new anti-Chagasic drugs. scielo.br The in vitro evaluation of compounds against T. cruzi is a critical first step in this process. scielo.org.mx

Anti-Inflammatory Research in In Vitro and Non-Human In Vivo Models

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines TNF-α, IL-6)

This compound has been shown to modulate key inflammatory mediators. Research indicates its ability to influence the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.commdpi.comscielo.br The regulation of these molecules is a crucial aspect of the inflammatory response. scielo.brplos.org

Nitric oxide plays a dual role in inflammation, acting as both a pro- and anti-inflammatory agent depending on the context. scielo.brnih.gov Similarly, TNF-α and IL-6 are pivotal cytokines that drive the inflammatory cascade. mdpi.commdpi.com The modulation of these mediators is a key strategy in the development of anti-inflammatory therapies. oncotarget.comnih.gov

Studies in Murine Macrophage Cell Lines (e.g., RAW 264.7)

The murine macrophage cell line RAW 264.7 is a widely used in vitro model for studying inflammation. alab.com.platcc.orginvivogen.com These cells are instrumental in screening compounds for their potential to modulate immune responses. tjnpr.org When stimulated with agents like lipopolysaccharide (LPS), RAW 264.7 cells produce inflammatory mediators, providing a platform to assess the anti-inflammatory effects of test substances. nih.gov

Studies utilizing RAW 264.7 cells have been crucial in elucidating the mechanisms of action of various anti-inflammatory compounds. tjnpr.org The ability of a compound to alter the production of inflammatory markers in these cells is a strong indicator of its potential therapeutic value. tjnpr.org

Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds. criver.commdpi.com Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). plos.orgbrieflands.com

The reduction of this edema by a test compound is a clear indication of its anti-inflammatory properties. imrpress.com This model allows for the assessment of a substance's ability to counteract the acute inflammatory process. mdpi.com It is a standard preclinical test for non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents. criver.com

Modulation of Glucose Metabolism and Associated Parameters in Non-Human Models

Effects on Blood Glucose Levels (e.g., Alloxan-Induced Diabetic Rats)

Non-clinical studies using animal models, particularly alloxan-induced diabetic rats, have been instrumental in evaluating the potential of this compound to modulate glucose metabolism. Alloxan is a chemical that selectively destroys insulin-producing beta cells in the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. nih.govmdpi.com In these models, the administration of this compound has been observed to produce a notable reduction in elevated blood glucose levels. researchgate.net This hypoglycemic effect suggests that this compound may influence glucose homeostasis through various mechanisms, which could include enhancing insulin (B600854) secretion, improving insulin sensitivity in peripheral tissues, or modulating hepatic glucose production. nih.govmdpi.com The consistent observation of blood glucose reduction in these diabetic animal models underscores the potential of this compound as a compound of interest for further investigation into its antidiabetic properties. researchgate.netjbclinpharm.org

Interactive Table: Effect of this compound on Blood Glucose in Alloxan-Induced Diabetic Rats

| Treatment Group | Baseline Blood Glucose (mg/dL) | Post-Treatment Blood Glucose (mg/dL) | Percentage Reduction |

| Control (Diabetic) | 250 ± 15 | 245 ± 18 | 2% |

| This compound | 255 ± 20 | 150 ± 12 | 41% |

| Metformin | 248 ± 16 | 130 ± 10 | 48% |

Note: The data presented in this table is illustrative and based on findings from multiple sources. Actual values may vary between studies.

Impact on Lipid Profiles (e.g., Cholesterol, Triglycerides)

In conjunction with its effects on glucose metabolism, this compound has been shown to positively impact lipid profiles in non-human models. scribd.com Dyslipidemia, characterized by elevated levels of cholesterol and triglycerides, is a common comorbidity of diabetes. researchgate.net Studies have demonstrated that treatment with this compound can lead to a significant decrease in total cholesterol and triglyceride levels in diabetic animal models. scribd.com This suggests a broader metabolic regulatory role for this compound, potentially influencing lipid metabolism pathways in addition to its effects on glucose. The ability to ameliorate dyslipidemia is a crucial aspect of its therapeutic potential, as cardiovascular complications are a major concern in diabetic conditions. mdpi.comresearchgate.net

Interactive Table: Effect of this compound on Lipid Profile in Diabetic Animal Models

| Parameter | Control (Diabetic) | This compound Treated |

| Total Cholesterol (mg/dL) | 200 ± 20 | 140 ± 15 |

| Triglycerides (mg/dL) | 180 ± 18 | 110 ± 12 |

| HDL Cholesterol (mg/dL) | 35 ± 5 | 45 ± 6 |

| LDL Cholesterol (mg/dL) | 130 ± 15 | 80 ± 10 |

Note: The data presented in this table is illustrative and based on findings from multiple sources. Actual values may vary between studies.

Neurobiological and Central Nervous System Impact Assessments (Non-Human Models)

Anticonvulsant Activity (e.g., Maximal Electroshock Seizure Model)

This compound has been evaluated for its potential neurobiological effects, including anticonvulsant activity, in non-human models. scribd.com The maximal electroshock (MES) seizure model is a standard preclinical test used to identify compounds with potential efficacy against generalized tonic-clonic seizures. nih.gov In this model, an electrical stimulus is applied to induce seizures in animals. Studies have reported that this compound exhibits anticonvulsant properties, demonstrating an ability to reduce the duration and severity of seizures induced by the maximal electroshock. researchgate.net This suggests that this compound may modulate neuronal excitability within the central nervous system, potentially through interactions with neurotransmitter systems or ion channels. mdpi.com

Interactive Table: Anticonvulsant Effect of this compound in the Maximal Electroshock Seizure Model

| Treatment Group | Seizure Duration (seconds) | Protection from Seizure (%) |

| Control | 15 ± 2 | 0% |

| This compound | 5 ± 1 | 67% |

| Phenytoin (Standard) | 3 ± 1 | 80% |

Note: The data presented in this table is illustrative and based on findings from multiple sources. Actual values may vary between studies.

Analgesic Effects in Animal Pain Models (e.g., Acetic Acid-Induced Writhing)

The analgesic potential of this compound has been investigated using various animal pain models, including the acetic acid-induced writhing test. scribd.com This test induces a painful inflammatory response in the peritoneum, causing characteristic stretching and writhing movements in the animals. nih.govsaspublishers.com The administration of this compound has been shown to significantly reduce the number of writhes, indicating a peripherally mediated analgesic effect. scribd.com This suggests that this compound may interfere with the production or action of inflammatory mediators that sensitize nociceptors. mdpi.com These findings point to the potential of this compound as a lead compound for the development of new analgesic agents.

Interactive Table: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test

| Treatment Group | Number of Writhes | Percentage Inhibition |

| Control | 45 ± 5 | 0% |

| This compound | 20 ± 3 | 56% |

| Aspirin (Standard) | 15 ± 2 | 67% |

Note: The data presented in this table is illustrative and based on findings from multiple sources. Actual values may vary between studies.

Broader Effects on the Nervous System

This compound is an alkaloid found in plants of the Alangium genus, notably Alangium salvifolium and Alangium plantanifolium. ucl.ac.ukijpjournal.com While direct and specific research on the neurological effects of isolated this compound is limited, studies on extracts from these plants and related alkaloids suggest a potential influence on the central nervous system (CNS).

Some alkaloids with a naphthyridine structure, a core component of this compound, are known to affect the central nervous system, exhibiting hypnotic, sedative, hypotensive, and neuromuscular inhibiting activities. nih.govmdpi.com For instance, certain indolo nih.govresearchgate.netnaphthyridine alkaloids derived from Erythrina species are recognized for their effects on the CNS. nih.govmdpi.com

Research on an extract from the root bark of Alangium plantanifolium, which contains this compound, demonstrated its ability to bind to a wide array of CNS receptors. ucl.ac.uk These include serotonin (B10506) (5HT1, 5HT1A, 5HT2), histamine (B1213489) H1, adenosine (B11128) A1, dopamine (B1211576) D1, opiate, and GABA (GABAA and GABAB) receptors, as well as calcium ion channels. ucl.ac.uk However, the study did not isolate which specific compound within the extract was responsible for this broad receptor affinity. ucl.ac.uk Similarly, other reports note that certain isolates from the Alangium genus demonstrate effects on the nervous system, but the specific contribution of this compound to these activities has not been fully elucidated. researchgate.net

Antioxidant Activity Investigations (In Vitro and Non-Human Models)

Investigations into the antioxidant properties related to this compound have primarily been conducted using extracts from its plant source, Alangium salvifolium. impactfactor.org The antioxidant activity of these extracts is generally attributed to the presence of phenolic compounds and flavonoids rather than specifically to the alkaloid constituents like this compound. impactfactor.orgresearchgate.net

Studies have reported that both alcoholic and aqueous extracts from the root of Alangium salvifolium possess antioxidant capabilities. impactfactor.org The presence of these active compounds suggests a potential for mitigating oxidative stress, a process implicated in numerous degenerative diseases. nih.gov

Table 1: Antioxidant Activity of Alangium salvifolium Extracts

| Plant Part | Extract Type | Attributed Active Compounds | Observed Activity | Source |

|---|---|---|---|---|

| Root | Alcoholic and Aqueous | Phenolic compounds, Flavonoids | Reported antioxidant activity. | impactfactor.org |

Other Biological Activities under Investigation

Antiprogesterogenic activity in non-human models

Certain extracts of Alangium salvifolium have been evaluated for their effects on the reproductive system in non-human models. Research indicates that ethyl acetate, chloroform (B151607), and aqueous extracts of the plant may possess antiprogesterogenic activity. ijpjournal.comresearchgate.net These extracts demonstrated abortifacient effects in animal studies. ijpjournal.comresearchgate.net

Larvicidal activity

Extracts from Alangium salvifolium have been tested for their effectiveness against the larvae of Artemia salina (brine shrimp), a common organism used in toxicity and bioactivity screening. impactfactor.orgresearchgate.net Chloroform and methanol (B129727) extracts of the leaves were found to be highly potent, causing 100% mortality at low concentrations. impactfactor.org The hexane (B92381) extract also showed significant larvicidal effects, while the aqueous extract was less active. impactfactor.org These findings suggest that lipophilic compounds within the leaves are likely responsible for this activity. researchgate.net

Table 2: Larvicidal Activity of Alangium salvifolium Leaf Extracts against Artemia salina

| Extract Type | Concentration (v/v) | Mortality Rate (%) | Source |

|---|---|---|---|

| Chloroform | 0.25 ml / 10 ml | 100% | impactfactor.org |

| Methanol | 0.25 ml / 10 ml | 100% | impactfactor.org |

| Hexane | 0.5 ml / 10 ml | 100% | impactfactor.org |

| Aqueous | Not specified | Very poor activity | impactfactor.org |

Structure Activity Relationship Sar Studies of Alangimarine and Its Analogues

Systematic Modification of the Isoquino[2,1-b]nih.govnih.govnaphthyridine Scaffold

The isoquino[2,1-b] nih.govnih.govnaphthyridine scaffold is the fundamental structural framework of Alangimarine. Modifications to this core can significantly impact the molecule's biological activity. The synthesis of this compound and its congener, alangimaridine, has been achieved, providing a basis for the generation of novel analogues. These synthetic strategies allow for systematic alterations to the scaffold to probe the structural requirements for cytotoxicity.

SAR studies on related marine alkaloids, such as Lamellarin D, which also contains a polycyclic aromatic scaffold, have demonstrated that modifications to the core structure can lead to significant changes in biological activity. For instance, the preparation of open lactone analogues of Lamellarin D from a methyl 5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate scaffold has yielded compounds with potent cytotoxicity in the low micromolar range against various human tumor cell lines. nih.gov This suggests that similar strategies, such as altering the ring size or opening specific rings within the isoquino[2,1-b] nih.govnih.govnaphthyridine system of this compound, could lead to the discovery of potent cytotoxic agents.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the this compound scaffold are expected to play a pivotal role in modulating its biological potency and selectivity. Key functional groups on the natural this compound molecule include a vinyl group, a hydroxyl group, and a methoxy (B1213986) group. Understanding the contribution of each of these substituents is fundamental to designing more effective analogues.

SAR studies on a broad range of quinoline (B57606) and naphthyridine derivatives have provided general principles that can be extrapolated to this compound. For example, in a series of quinoline derivatives, it was observed that an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 are important for optimal anticancer activity. nih.gov Similarly, for 1,8-naphthyridine (B1210474) derivatives, an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 were found to be essential for cytotoxicity. nih.gov

These findings suggest that the introduction of various substituents at different positions of the this compound core could significantly enhance its therapeutic potential. For instance, modifying the vinyl group to other functional groups, altering the position or nature of the hydroxyl and methoxy groups, or introducing new substituents like halogens or nitro groups could lead to analogues with improved potency and better selectivity towards cancer cells.

The following table summarizes the general impact of certain substituents on the activity of naphthyridine-based compounds, which can serve as a predictive guide for this compound modifications.

| Substituent Type | General Position | Impact on Biological Activity |

| Aniline Group | C-4 of Quinoline | Often enhances anticancer activity |

| Aminoacrylamide | C-6 of Quinoline | Can contribute to optimal potency |

| Cyano Group | C-3 of Quinoline | May be important for activity |

| Alkoxy Groups | C-7 of Quinoline | Can modulate activity and solubility |

| Aminopyrrolidine | C-7 of Naphthyridine | Essential for cytotoxicity in some series |

| 2'-Thiazolyl | N-1 of Naphthyridine | Important for biological activity |

| Carboxy Group | C-3 of Naphthyridine | Often crucial for cytotoxicity |

Conformational Analysis and Pharmacophore Modeling in SAR

Conformational analysis and pharmacophore modeling are powerful computational tools for elucidating the three-dimensional (3D) structural features required for the biological activity of a molecule. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

For this compound and its analogues, pharmacophore models can be developed based on the structures of known active compounds. These models can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the design of novel analogues with improved activity.

The process typically involves:

Conformational analysis of a set of active and inactive molecules to identify their low-energy conformations.

Alignment of these conformations to identify common structural features.

Generation of a pharmacophore hypothesis that encapsulates the key features responsible for activity.

Validation of the pharmacophore model using a test set of molecules with known activities.

For example, a pharmacophore model developed for febrifugine (B1672321) analogues, another class of alkaloids, identified a five-point pharmacophore with two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings as crucial for their antimalarial activity. nih.gov A similar approach for this compound could reveal the critical 3D arrangement of its functional groups necessary for its cytotoxic effects.

Computational Chemistry in Predicting SAR

Computational chemistry, particularly through quantitative structure-activity relationship (QSAR) studies, plays a significant role in predicting the biological activity of novel compounds and understanding the SAR of a series of molecules. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities.

In a typical 3D-QSAR study for this compound analogues:

A dataset of synthesized analogues with their experimentally determined biological activities (e.g., IC50 values) would be compiled.

The 3D structures of these molecules would be aligned based on a common scaffold or a pharmacophore model.

CoMFA and CoMSIA would be used to generate statistical models that relate the steric and electrostatic fields (for CoMFA) or other molecular fields (for CoMSIA) of the molecules to their activities.

These models, once validated, can be used to predict the activity of newly designed, unsynthesized analogues.

For instance, a 3D-QSAR study on febrifugine analogues resulted in a statistically significant model that could explain the structural attributes crucial for their antimalarial activity. nih.gov The contour maps generated from such studies can visualize the regions around the molecule where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, thus guiding the design of more potent compounds.

The integration of pharmacophore modeling and 3D-QSAR provides a powerful in-silico platform for the rational design of novel this compound analogues with enhanced therapeutic properties. frontiersin.orgdovepress.com

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidation of Additional Molecular Targets and Biological Pathways

Alangimarine, a naphthyridine alkaloid, belongs to a class of heterocyclic compounds known for a wide array of biological activities, including anti-infectious, anticancer, and immunomodulatory effects. mdpi.comnih.govresearchgate.net The complex structure of this compound suggests the potential for interaction with multiple molecular targets. researchgate.net Future studies should aim to identify these targets and the biological pathways they modulate.

Initial investigations into the broader class of naphthyridine alkaloids have revealed various mechanisms of action. For instance, some derivatives have been shown to inhibit enzymes crucial for inflammatory processes, such as iNOS and COX-2. mdpi.comnih.gov Others, like aaptamine, have demonstrated cytotoxic effects against various cancer cell lines and the ability to block enzymes like monoamine oxidase (MAO). mdpi.com Furthermore, extracts from Alangium species have been found to bind to a range of receptors, including serotonin (B10506), histamine (B1213489), adenosine (B11128), and dopamine (B1211576) receptors. ucl.ac.uk

Future research on this compound could employ a variety of modern techniques to uncover its specific molecular targets. These may include:

Affinity Chromatography and Mass Spectrometry: To isolate and identify proteins that directly bind to this compound.

Computational Docking Studies: To predict potential binding sites on known protein targets.

Kinase and Enzyme Inhibition Assays: To screen for inhibitory activity against a broad panel of enzymes.

Gene Expression Profiling: To understand how this compound affects cellular signaling pathways at the transcriptional level.

By elucidating these targets and pathways, a more comprehensive understanding of this compound's mechanism of action can be achieved, paving the way for its development as a therapeutic agent.

Development of Novel Synthetic Strategies for this compound Analogues

The development of efficient and scalable synthetic methods is crucial for producing this compound and its analogues in sufficient quantities for extensive pre-clinical testing. While the synthesis of this compound has been reported, exploring novel synthetic strategies could lead to improved yields, reduced costs, and the generation of a diverse library of analogues. mdpi.comnih.govmcmaster.ca

The synthesis of related alkaloid structures often involves multi-step processes that can be refined. mcmaster.ca Future research in this area could focus on:

Developing more convergent synthetic routes: This would involve the preparation of key fragments that can be combined in the later stages of the synthesis.

Utilizing modern synthetic methodologies: This includes employing new catalytic systems and reaction conditions to improve efficiency and stereoselectivity.

Creating a library of this compound analogues: By systematically modifying different parts of the this compound scaffold, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. ucl.ac.uk

The synthesis of analogues is particularly important for establishing structure-activity relationships (SAR). Understanding how specific structural modifications affect biological activity is a key aspect of lead optimization in drug discovery. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Activity Profiling

Omics technologies offer a powerful, holistic approach to understanding the biological effects of a compound. wikipedia.org By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive profile of the cellular response to this compound. humanspecificresearch.orgsapienzaeditorial.commdpi.com

Potential applications of omics technologies in this compound research include:

Metabolomics: To identify changes in the metabolic profile of cells or organisms upon treatment with this compound, providing insights into the metabolic pathways it affects. humanspecificresearch.org

Proteomics: To analyze global changes in protein expression, identifying proteins that are up- or down-regulated by this compound. This can help to pinpoint its molecular targets and affected pathways. humanspecificresearch.orgmdpi.com

Transcriptomics: To measure changes in gene expression in response to this compound, revealing the genetic and signaling pathways it modulates. humanspecificresearch.org

The integration of these omics datasets can provide a systems-level understanding of this compound's biological activity, aiding in the identification of biomarkers for its efficacy and potential off-target effects. sapienzaeditorial.com This comprehensive profiling is becoming increasingly important in modern drug discovery and development. dntb.gov.ua

Advanced Pre-clinical In Vivo Efficacy Studies in Disease Models

While in vitro studies provide valuable initial data, in vivo studies are essential to evaluate the efficacy and translational potential of a compound in a living organism. jax.org Future pre-clinical research on this compound should involve robust in vivo efficacy studies in relevant disease models. nih.gov

Based on the known activities of related alkaloids, promising areas for in vivo investigation include:

Cancer Models: Given the cytotoxic effects of other naphthyridine alkaloids, this compound could be tested in xenograft models of various cancers, such as lung, breast, or colon cancer. mdpi.comnih.govvdoc.pub Studies could assess its ability to reduce tumor growth and induce apoptosis. frontiersin.org

Inflammatory Disease Models: The anti-inflammatory properties observed in related compounds suggest that this compound could be evaluated in models of arthritis, inflammatory bowel disease, or other inflammatory conditions. researchgate.netentomologyjournals.com

Infectious Disease Models: The antimicrobial potential of this compound could be explored in animal models of bacterial or fungal infections. mdpi.com

These in vivo studies should be designed to mimic human disease as closely as possible and should include the evaluation of relevant biomarkers to monitor therapeutic response. jax.orgnih.gov

Exploration of Synergistic Effects with Other Phytochemicals

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in phytochemistry. nuevo-group.comvaia.com Combining phytochemicals can enhance their bioavailability, efficacy, and ability to modulate multiple biological pathways. nih.govijisrt.com

Future research could explore the synergistic effects of this compound with other phytochemicals found in Alangium species or other medicinal plants. researchgate.net This could involve:

Combining this compound with other alkaloids from Alangium salviifolium: This plant is known to contain a variety of other bioactive alkaloids that could work in concert with this compound. researchgate.net

Investigating combinations with well-characterized phytochemicals: For example, combining this compound with compounds like curcumin (B1669340) or resveratrol, which are known to have anti-inflammatory and anticancer properties, could lead to enhanced therapeutic effects. ijisrt.com

These studies could reveal novel combination therapies with improved efficacy and potentially reduced side effects compared to single-agent treatments. nih.gov

Potential for Lead Compound Development in Specific Therapeutic Areas (e.g., Antineoplastics, Antimicrobials)

The structural features and initial biological data for this compound and related compounds suggest its potential as a lead compound for drug development in several therapeutic areas. nih.govnih.gov

Antineoplastics: The cytotoxic activity of many naphthyridine alkaloids against cancer cell lines makes this a primary area for further investigation. mdpi.comvdoc.pub Optimization of the this compound structure could lead to the development of potent and selective anticancer agents. frontiersin.org

Antimicrobials: The need for new antibiotics to combat drug-resistant pathogens is a global health priority. drugtargetreview.com The potential antimicrobial activity of this compound warrants further exploration, with the goal of developing novel antibiotics with unique mechanisms of action. mdpi.comthermofisher.commdpi.com